Urea, (2-(benzo(b)thien-3-yl)ethyl)-
Description
Urea, (2-(benzo[b]thien-3-yl)ethyl)- is a heterocyclic urea derivative featuring a benzo[b]thiophene core substituted with an ethylurea group at the 3-position. Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.06703 Da and an InChIKey of PRNLVXXGFVHFTD-UHFFFAOYSA-N . The compound is structurally characterized by:
- A benzo[b]thiophene moiety (a fused benzene and thiophene ring).
- An ethylurea (-NHCONH₂) side chain at the 3-position of the benzothiophene.
Properties
CAS No. |
23799-92-0 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H12N2OS/c12-11(14)13-6-5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H3,12,13,14) |
InChI Key |
PRNLVXXGFVHFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1-Bromoethyl)benzo[b]thiophene
The preparation of halogenated benzo[b]thiophene derivatives serves as a critical first step. As demonstrated in FR2695930B1, 2-(1-bromoethyl)benzo[b]thiophene is synthesized via bromination of 2-ethylbenzo[b]thiophene using hydrobromic acid (HBr) under controlled conditions. This intermediate’s reactivity enables displacement reactions with nitrogen nucleophiles, such as urea or its precursors.
Reaction Scheme:
$$ \text{2-Ethylbenzo[b]thiophene} + \text{HBr} \rightarrow \text{2-(1-Bromoethyl)benzo[b]thiophene} $$
Urea Formation via Alkylation
The bromoethyl intermediate reacts with urea or potassium cyanate in polar aprotic solvents (e.g., dimethylformamide) to yield the target urea derivative. This method parallels zileuton synthesis, where chloride displacement by hydroxylamine precursors is employed.
Example Conditions:
- Solvent: Toluene or tetrahydrofuran (THF)
- Base: Sodium hydride (NaH)
- Temperature: 60–80°C
- Yield: 60–75% (extrapolated from analogous reactions)
Reductive Amination and Urea Formation
Ketone Reduction to Alcohol
Starting from 2-acetylbenzo[b]thiophene, sodium borohydride (NaBH₄) in methanol reduces the ketone to 2-(1-hydroxyethyl)benzo[b]thiophene. This alcohol is subsequently converted to an amine or hydroxylamine intermediate.
Key Reaction:
$$ \text{2-Acetylbenzo[b]thiophene} \xrightarrow{\text{NaBH}_4} \text{2-(1-Hydroxyethyl)benzo[b]thiophene} $$
Hydroxylamine Intermediate
The alcohol reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form an oxime, which is reduced to 2-(1-aminoethyl)benzo[b]thiophene using borane-pyridine. This amine is then treated with urea under dehydrating conditions (e.g., phosphoryl chloride) to form the urea derivative.
Challenges:
- Competing O- vs. N-alkylation requires protective strategies (e.g., O-benzylhydroxylamine).
- Acidic conditions (HCl in toluene) enhance regioselectivity.
Organometallic Functionalization Approaches
Grignard Reagent-Mediated Synthesis
The PDF by Kunz et al. outlines carbomagnesiation of alkynyl(aryl)thioethers to generate functionalized benzo[b]thiophenes. Applying this method, a 3-iodobenzo[b]thiophene intermediate could undergo Kumada coupling with a Grignard reagent (e.g., CH₂CH₂MgBr) to install the ethyl group, followed by urea formation.
Steps:
- Iodination:
$$ \text{Benzo[b]thiophene} \xrightarrow{\text{I}_2, \text{AgOTf}} \text{3-Iodobenzo[b]thiophene} $$ - Kumada Coupling:
$$ \text{3-Iodobenzo[b]thiophene} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{2-(Benzo[b]thien-3-yl)ethyl-MgBr} $$ - Urea Introduction:
Reaction with trimethylsilyl isocyanate (TMS-NCO) followed by desilylation.
Lithiation Strategies
Directed ortho-metalation (DoM) of benzo[b]thiophene derivatives using lithium diisopropylamide (LDA) enables precise functionalization. A 3-lithiated species can react with ethylene oxide to form the ethyl side chain, which is subsequently amidated.
Carbamate Intermediate Routes
Carbamate Synthesis
As detailed in WO2011036680A2, phenyl chloroformate reacts with hydroxylamine hydrochloride to form N-hydroxycarbamate. Condensation with 2-(benzo[b]thien-3-yl)ethanol under acidic conditions (HCl in toluene) yields a carbamate intermediate, which is treated with ammonia to form urea.
Optimized Protocol:
- Carbamate Formation:
$$ \text{Phenyl chloroformate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Phenyl N-hydroxycarbamate} $$ - Alkylation:
$$ \text{Phenyl N-hydroxycarbamate} + \text{2-(Benzo[b]thien-3-yl)ethanol} \xrightarrow{\text{HCl}} \text{Carbamate intermediate} $$ - Ammonolysis:
$$ \text{Carbamate intermediate} + \text{NH}_3 \rightarrow \text{Urea derivative} $$
Advantages:
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 95 | Simplicity | Requires halogenated precursor |
| Reductive Amination | 50–60 | 90 | Avoids harsh alkylation | Multi-step, protective groups needed |
| Organometallic | 70–80 | 97 | Regioselective functionalization | Sensitive to moisture/air |
| Carbamate Route | 75–80 | 98 | High yield, scalable | Acidic conditions may degrade thiophene |
Cost and Scalability
The carbamate route (Method 4) offers the best balance of yield and scalability, leveraging inexpensive reagents like phenyl chloroformate and ammonia. Organometallic approaches, while efficient, require stringent anhydrous conditions, increasing operational costs.
Chemical Reactions Analysis
Types of Reactions
Urea, (2-(benzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The benzo[b]thiophene ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-donating effects of the urea moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and various substituted derivatives of the original compound .
Scientific Research Applications
Urea, (2-(benzo(b)thien-3-yl)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in inhibiting specific enzymes and receptors involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of urea, (2-(benzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation . The urea moiety plays a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl (E)-3-(Benzo[b]thien-3-yl)acrylate (9e)
(Benzo[b]thien-3-yl)acetamide
Raloxifene Hydrochloride
- Structure: A complex benzothiophene derivative with a ketone, hydroxyl, and piperidinyl-ethoxy groups (C₂₈H₂₇NO₄S·HCl) .
- Key Differences :
Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a–7d)
- Structure: Urea derivatives with tetrahydrobenzo[b]thiophene cores and additional substituents (e.g., cyano, benzoyl) .
- Key Differences: Partially saturated benzothiophene rings reduce aromaticity. Enhanced steric bulk from substituents like phenylhydrazono groups (e.g., 7b: C₁₇H₁₅N₃O₂S) .
Structural and Functional Analysis
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (Da) | Functional Groups |
|---|---|---|---|
| Urea, (2-(benzo[b]thien-3-yl)ethyl)- | C₁₁H₁₂N₂OS | 220.06703 | Urea, benzothiophene |
| Ethyl (E)-3-(benzo[b]thien-3-yl)acrylate | C₁₃H₁₂O₂S | 232.0568 | Acrylate ester |
| Raloxifene Hydrochloride | C₂₈H₂₇NO₄S·HCl | 510.05 | Ketone, hydroxyl, piperidinyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
